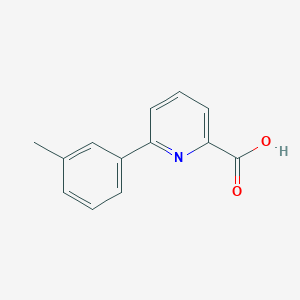

6-(3-Methylphenyl)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicidal Activity

“6-(m-Tolyl)picolinic acid” derivatives have been studied for their potential as herbicides. Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers have synthesized various derivatives to explore new herbicidal molecules. These compounds can induce up-regulation of certain genes and down-regulation of others, promoting ethylene release and abscisic acid production to cause plant death .

Nanotechnology

Carboxylic acids, including picolinic acid derivatives, have applications in nanotechnology. For instance, they assist in the surface modification of multi-wall carbon nanotubes (MWCNTs) by ultrasonic radiation, which has implications in the production of polymer nanomaterials .

Fungistatic Properties

Picolinic acid derivatives have shown inhibiting properties against certain fungi. For example, they have been used in cocrystallization with squaric acid to study their fungistatic activity against Poria placenta .

Green Chemistry

Pyridine carboxylic acids, such as “6-(m-Tolyl)picolinic acid,” can act as efficient catalysts in green chemistry. They have been used in the green synthesis of complex organic compounds like pyrazolo[3,4-b]quinolinones .

Mental Health Research

Picolinic acid is a key metabolite found in the amino acid tryptophan and has been studied for its significant role in mental health disorders. Research into developing rapid sensors to detect picolinic acid is ongoing .

Anticancer Research

Re(I) picolinic acid-based complexes, which may include “6-(m-Tolyl)picolinic acid” derivatives, have been explored for their in vitro anticancer activities. These complexes could potentially be used in cancer treatment .

Each application mentioned above provides a unique insight into the versatility and potential of “6-(m-Tolyl)picolinic acid” in various scientific fields. The compound’s ability to interact with biological systems and materials at the molecular level makes it a valuable subject for ongoing research and development.

MDPI - Study on Design, Synthesis and Herbicidal Activity MDPI - Molecules | Free Full-Text | Design, Synthesis, Herbicidal Europe PMC - Design, Synthesis, Herbicidal Activity IntechOpen - Applications of Carboxylic Acids in Organic Synthesis RSC Publishing - Synthesis and structural characteristic RSC Publishing - Pyridine-2-carboxylic acid as an effectual catalyst Springer - Selective detection of picolinic acid Springer - Exploring the in vitro anticancer activities

Mécanisme D'action

Target of Action

The primary target of 6-(m-Tolyl)picolinic acid, also known as 6-(3-Methylphenyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .

Mode of Action

6-(m-Tolyl)picolinic acid interacts with its target, AFB5, by docking onto the receptor more intensively than picloram, a well-known herbicide . This interaction leads to changes in the structure and function of AFB5, thereby affecting the growth of plants .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of the amino acid tryptophan . It is a key metabolite in the tryptophan pathway and plays a significant role in zinc transport .

Pharmacokinetics

It is known that the compound is a metabolite of tryptophan and is produced by the body on a daily basis

Result of Action

6-(m-Tolyl)picolinic acid exhibits broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Propriétés

IUPAC Name |

6-(3-methylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBYJRFXDQSGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647063 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

CAS RN |

887982-30-1 |

Source

|

| Record name | 6-(3-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

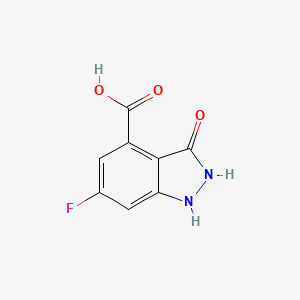

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)

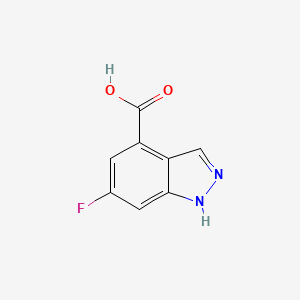

![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)